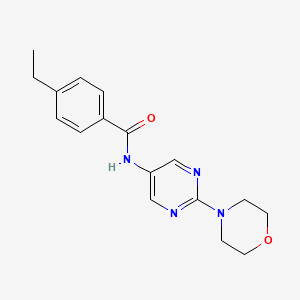methanone](/img/structure/B11194325.png)
[4-(2-Fluorophenyl)piperazin-1-yl](7-methylimidazo[1,2-a]pyridin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and an imidazo[1,2-a]pyridine moiety
Preparation Methods
The synthesis of 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE involves multiple steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This can be achieved through various synthetic methodologies such as multicomponent reactions, condensation reactions, and intramolecular cyclizations . The piperazine ring is then introduced via nucleophilic substitution or reductive amination reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring.
Coupling Reactions: Suzuki-Miyaura coupling is often used to introduce various substituents.
Common reagents include palladium catalysts for coupling reactions, and oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include various substituted derivatives that can be further explored for biological activity.
Scientific Research Applications
1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other imidazo[1,2-a]pyridine derivatives and fluorophenyl-substituted piperazines. What sets 1-(2-FLUOROPHENYL)-4-{7-METHYLIMIDAZO[1,2-A]PYRIDINE-2-CARBONYL}PIPERAZINE apart is its unique combination of these functional groups, which may confer distinct biological activities and chemical properties .
Similar Compounds
- Imidazo[1,2-a]pyrimidine derivatives
- Fluorophenylpiperazine derivatives
- Other heterocyclic compounds with similar structural motifs
Properties
Molecular Formula |
C19H19FN4O |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(7-methylimidazo[1,2-a]pyridin-2-yl)methanone |
InChI |
InChI=1S/C19H19FN4O/c1-14-6-7-24-13-16(21-18(24)12-14)19(25)23-10-8-22(9-11-23)17-5-3-2-4-15(17)20/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
OFZXXVNTZSDHSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-bromophenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B11194247.png)
![N-[1-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-fluorobenzamide](/img/structure/B11194248.png)
![N-(butan-2-yl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11194254.png)
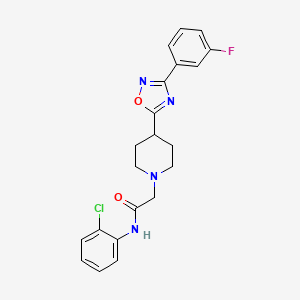
![2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B11194266.png)
![11-(furan-2-yl)-10-[(2-methoxyphenyl)carbonyl]-3-methyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11194271.png)
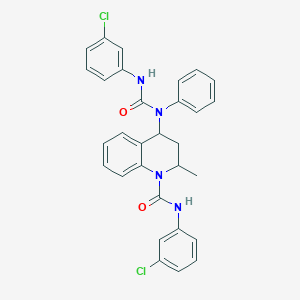
![N-[3-(4-fluorophenyl)-4-methyl-3H-1,5-benzodiazepin-2-yl]-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B11194275.png)
![2-(1-cyclopentyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(2-phenylethyl)acetamide](/img/structure/B11194280.png)
![1-[3-(Cyclopropylmethoxy)pyrrolidine-1-carbonyl]isoquinoline](/img/structure/B11194288.png)
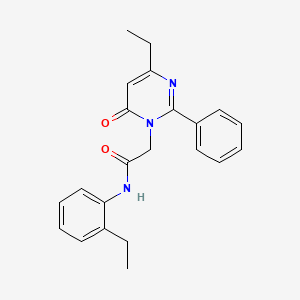
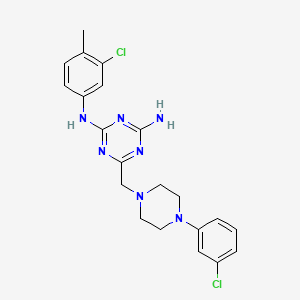
![Methyl 3-methoxy-6-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11194300.png)
